Methyl 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate
Description
Methyl 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound featuring a strained norbornane-like scaffold with a nitrogen atom at the 3-position (3-aza), a ketone group at the 2-position (2-oxo), and a methyl ester at the 1-position. This structure confers unique reactivity and stereoelectronic properties, making it valuable in medicinal chemistry and organic synthesis. The compound’s synthesis often involves multicomponent cyclization or electrocatalytic methods, as seen in related scaffolds .
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-11-6(10)7-2-4(7)3-8-5(7)9/h4H,2-3H2,1H3,(H,8,9) |
InChI Key |
QJZHBGVISCXCQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC1CNC2=O |
Origin of Product |
United States |
Preparation Methods
Stepwise Description with Reaction Conditions
| Step | Reaction | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Hydrolysis of cis-ethyl 2-cyanocyclopropylcarboxylate | NaOH aqueous, then acidify with HCl | 2-cyanocyclopropyl carboxylic acid |
| 2 | Conversion to acid chloride | Oxalyl chloride in dry benzene, reflux 2 h | 2-cyanocyclopropyl acid chloride |
| 3 | Reduction to aldehyde | Tri-(tert-butoxy) lithium aluminum hydride in THF, -60 °C | 2-cyanocyclopropyl aldehyde |
| 4 | Formation of acetal | Reflux with ethanol | 2-cyanocyclopropyl-1,1-diethylacetal |
| 5 | Reduction to amine | Lithium aluminum hydride in THF, room temp, 48 h | 2-aminomethylcyclopropyl-1,1-diethylacetal |
| 6 | Cyclization with cyanide | Potassium cyanide in glacial acetic acid + methanesulfonic acid, 40-65 °C, 17 h | N-alkanoyl-3-azabicyclo(3.1.0)hexane-2-carbonitrile |
| 7 | Acid hydrolysis | 6 N HCl, reflux 6 h | Hydrochloric acid salt of 3-azabicyclo(3.1.0)hexane-2-carboxylic acid |
| 8 | Esterification (optional) | Treatment with methanol or methylating agents | Methyl 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate |
This sequence allows preparation of the bicyclic core with control over stereochemistry (cis/trans isomers) and can be adapted for methyl ester formation.
1,3-Dipolar Cycloaddition Approaches for Spiro- and Bicyclic Derivatives
Azomethine Ylide Cycloaddition to Cyclopropenes
Recent advances have exploited 1,3-dipolar cycloaddition reactions between azomethine ylides and cyclopropenes to construct 3-azabicyclo[3.1.0]hexane frameworks efficiently. This method provides access to bis-spirocyclic derivatives and related bicyclic lactams under mild conditions with good stereoselectivity.
Reaction Conditions and Solvent Effects
- The azomethine ylide is generated typically from cyclic carbonyl compounds and α-amino acids.
- Cyclopropenes act as dipolarophiles.
- Aprotic solvents such as 1,4-dioxane, acetonitrile, and dimethylformamide (DMF) at around 65 °C favor cycloadduct formation.
- Alcoholic solvents (methanol, ethanol) are unsuitable due to incompatibility with the dipole intermediate.
- Yields range from moderate to good (60-70%) depending on substrate and solvent choice (see Table 1 below).
| Entry | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1,4-Dioxane | 65 | 67 | Favorable |
| 2 | Acetonitrile | 65 | 70 | Best yield |
| 3 | Dimethylformamide | 65 | 61 | Good yield |
| 4 | Methanol | 65 | 0 | Reaction inhibited |
| 5 | Ethanol | 65 | 0 | Reaction inhibited |
Table 1: Solvent effects on 1,3-dipolar cycloaddition for 3-azabicyclo[3.1.0]hexane derivatives
Mechanistic Insights
Density Functional Theory (DFT) studies at the M11/cc-pVDZ level have elucidated the cycloaddition mechanism, confirming the concerted nature of the cycloaddition and the influence of substituents on regio- and stereoselectivity.
Summary of Key Research Discoveries
- The classical multi-step synthesis from cyclopropyl acetals and cyanide provides a robust route to 3-azabicyclo[3.1.0]hexane carboxylic acids and their esters, including this compound, with control over stereochemistry.
- The 1,3-dipolar cycloaddition approach offers a versatile, milder alternative for synthesizing bicyclic and spirocyclic derivatives, expanding the structural diversity accessible for biological screening.
- Solvent choice critically affects reaction efficiency in cycloaddition methods, with aprotic solvents preferred.
- Advanced computational studies support experimental observations and guide reaction optimization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes, leading to neuroprotective or analgesic effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Data Tables
Table 1: Key Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Feature(s) |
|---|---|---|---|---|
| Methyl 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate | C₈H₁₁NO₃ | 169.18 | Not Provided | 2-oxo, methyl ester |
| Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate HCl | C₈H₁₄ClNO₂ | 216.33 | 1989558-84-0 | Ethyl ester, hydrochloride salt |
| 3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | C₇H₁₁NO₂ | 141.17 | 63618-02-0 | Carboxylic acid, N-methyl |
| 2-Azabicyclo[3.1.0]hexan-3-one | C₅H₇NO | 97.12 | 2193098-04-1 | 2-aza, ketone |
Biological Activity
Methyl 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate, also known as (1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C6H7NO3 |
| Molecular Weight | 141.12 g/mol |
| IUPAC Name | (1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
| CAS Number | 116447-40-6 |
Synthesis
The synthesis of this compound typically involves the cyclization of suitable precursors under specific conditions. Common methods include:
- Palladium-Catalyzed Reactions : This method utilizes palladium catalysts for the cyclopropanation of maleimides, yielding various derivatives efficiently .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, leading to alterations in enzyme or receptor activity. These interactions can influence various cellular processes, making it a candidate for therapeutic applications.
Therapeutic Potential
Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in treating infections.
- Enzyme Inhibition : Similar compounds have shown promise in inhibiting enzymes related to metabolic pathways, which could be beneficial in managing conditions like diabetes and obesity .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Inhibition of GABA Aminotransferase : Research has demonstrated that structurally related compounds can inhibit GABA aminotransferase (GABA-AT), potentially increasing GABA levels in the brain and offering therapeutic benefits for neurological disorders such as epilepsy .
- Cancer Models : Compounds with similar structures have been investigated for their effects on cancer cell lines, indicating potential roles in cancer therapy through metabolic pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
